![molecular formula C15H12N2OS B2422410 4-(2-Hydroxyphenyl)-5-methyl-2-(3-pyridyl)thiazole CAS No. 1421263-29-7](/img/structure/B2422410.png)
4-(2-Hydroxyphenyl)-5-methyl-2-(3-pyridyl)thiazole
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Overview
Description
Thiazole is a five-membered heterocyclic compound containing one sulfur atom and one nitrogen atom . It’s an important scaffold in a large number of synthetic compounds due to its diverse pharmacological activity .
Synthesis Analysis
Thiazole derivatives can be synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . The final derivatives are evaluated for their in vitro anti-microbial activity after thorough purification .Molecular Structure Analysis
Thiazole is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
Thiazole derivatives have been synthesized from p-hydroxy benzaldehyde and phenyl hydrazine in excellent yields and purity . All the synthesized compounds were unambiguously identified based on their spectral data analyses .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can vary widely depending on their specific structures. For example, 2-Methyl-4-(3-pyridyl)thiazole has a linear formula of C9H8N2S1 .Scientific Research Applications
- Researchers have synthesized a series of biologically active compounds containing 2,4-disubstituted thiazole analogues. Among these, compound 12e, 12f, and 12k demonstrated significant growth inhibitory activity against microbial strains, with MIC values ranging from 4.0 to 5.1 μg/ml .
- The same synthesized compounds were evaluated for their antioxidant activity using the DPPH free radical-scavenging assay. They exhibited remarkable antioxidant properties compared to standard antioxidants .
- Molecular docking studies revealed that these compounds interacted with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme. Additionally, they showed binding affinities with the COVID-19 main protease .
- The triazole and pyrazole conjugated structural motifs in this compound make it an attractive scaffold for drug development .
- Pyrazole-containing compounds, similar to this thiazole derivative, have demonstrated anticancer activities .
Antimicrobial Activity
Antioxidant Properties
Molecular Docking Studies on COVID-19
Bioactive Scaffold for Drug Design
Anticancer Potential
Antiparasitic Applications
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
Thiazole derivatives are generally known for their diverse pharmacokinetic properties, which can influence their bioavailability .
Result of Action
Thiazole derivatives are known to exert a variety of effects at the molecular and cellular levels due to their diverse pharmacological activities .
Action Environment
Environmental factors can potentially influence the action of thiazole derivatives .
Safety and Hazards
properties
IUPAC Name |
2-(5-methyl-2-pyridin-3-yl-1,3-thiazol-4-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-10-14(12-6-2-3-7-13(12)18)17-15(19-10)11-5-4-8-16-9-11/h2-9,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYUMXDCQYERGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CN=CC=C2)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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